2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Description
“2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide” is a chemical compound used for proteomics research . Its molecular formula is C13H16F3N3O2, and it has a molecular weight of 303.28 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide” are not available in the searched resources. The molecular formula is C13H16F3N3O2, and the molecular weight is 303.28 .Scientific Research Applications
Therapeutic Uses and Molecular Design
Piperazine derivatives, including 2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide, are pivotal in drug development due to their broad therapeutic applications. Research has highlighted the significance of the piperazine moiety in designing drugs with diverse pharmacological activities. These activities include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging applications. Modifications to the piperazine nucleus are known to influence the medicinal potential of the resulting molecules significantly. This adaptability makes piperazine a versatile scaffold for the development of new pharmacophores for treating various diseases. The structural flexibility of piperazine derivatives allows for the optimization of pharmacokinetic and pharmacodynamic properties, underscoring their importance in rational drug design (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine and its analogues have been identified as potent molecules against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasized the critical role of piperazine as a core structure in the development of new anti-TB molecules. By elaborating on the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB compounds, the review aims to assist in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Role in D2-like Receptors
The role of arylcycloalkylamines, including phenyl piperidines and piperazines, as pharmacophoric groups in antipsychotic agents, has been reviewed. This study explored the contribution of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D2-like receptors. While specific effects of arylalkyl moieties were unpredictable, the composite structure was responsible for selectivity and potency, indicating the strategic importance of piperazine in developing targeted therapies for psychiatric conditions (Sikazwe et al., 2009).
DNA Interaction and Imaging Applications
The interaction of certain piperazine derivatives with DNA, particularly the minor groove, has been documented. For example, Hoechst 33258, a piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic is exploited in cellular biology for chromosome and nuclear staining, demonstrating the utility of piperazine derivatives in biological imaging and diagnostic applications (Issar & Kakkar, 2013).
Properties
IUPAC Name |
2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)21-11-3-1-10(2-4-11)18-12(20)9-19-7-5-17-6-8-19/h1-4,17H,5-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKOIEFYMQPSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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